Wiskostatin

Übersicht

Beschreibung

Wiskostatin is a chemical compound known for its role as a selective inhibitor of neuronal Wiskott-Aldrich Syndrome Protein (N-WASP). N-WASP is a member of the Wiskott-Aldrich Syndrome Protein family that regulates actin polymerization, a crucial process in cell movement and shape maintenance . This compound has been widely used in scientific research to study the functions of N-WASP and its involvement in various cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Wiskostatin can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3,6-dibromocarbazole with a dimethylamino-propan-2-ol derivative. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The production process involves careful control of reaction conditions to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Wiskostatin primarily undergoes substitution reactions due to the presence of bromine atoms in its structure. These reactions can involve the replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents used. For example, the reaction with an amine can result in the formation of an amine-substituted derivative of this compound .

Wissenschaftliche Forschungsanwendungen

2.1. Aqueous Humor Outflow

One of the notable applications of Wiskostatin is in ophthalmology, specifically regarding the modulation of aqueous humor outflow. A study demonstrated that this compound significantly increased aqueous humor outflow facility in enucleated porcine eyes. The treatment resulted in structural changes within the trabecular meshwork cells, characterized by increased vacuole formation and reduced actomyosin interaction .

| Parameter | Control Eyes | This compound Treated Eyes |

|---|---|---|

| Baseline Outflow Facility (μl/min/mm Hg) | 0.67 ± 0.11 | 0.56 ± 0.16 |

| Increase After 1 Hour (%) | - | 24% |

| Increase After 5 Hours (%) | - | 44% |

This research highlights the potential role of N-WASP in the regulation of aqueous humor dynamics and suggests this compound as a candidate for therapeutic strategies aimed at treating glaucoma.

2.2. Cytokinesis Inhibition

This compound has been shown to inhibit cytokinesis independently of N-WASP activity towards the Arp2/3 complex. This property allows researchers to study cell division processes without affecting mitosis directly . The ability to block cytokinesis can be particularly useful in cancer research where uncontrolled cell division is a hallmark.

2.3. Cell Migration and Morphology Studies

In studies involving neuronal cells, this compound has been utilized to investigate the role of N-WASP in membrane trafficking and cellular morphology changes. The compound was found to cause rapid and irreversible decreases in cellular ATP levels, affecting various cellular functions beyond just N-WASP-mediated pathways . This broad effect underscores the need for caution when interpreting results derived from experiments using this compound as a selective inhibitor.

3.1. Viral Pathogenesis

This compound's ability to inhibit N-WASP-mediated actin polymerization has implications for understanding viral pathogenesis. By disrupting cellular pathways that viruses exploit for entry and replication, this compound may serve as a therapeutic agent against certain viral infections .

3.2. Cancer Research

The inhibition of N-WASP by this compound opens avenues for cancer treatment strategies by targeting pathways involved in tumor cell migration and invasion . Given its effects on cytoskeletal dynamics, this compound could be further explored as an adjunct therapy in metastatic cancers.

Case Studies and Findings

Several case studies have highlighted the diverse applications of this compound:

- Ocular Studies : Research involving porcine models indicated that this compound significantly enhances aqueous humor outflow, suggesting its potential use in treating ocular hypertension.

- Cell Division : In vitro studies demonstrated that this compound effectively blocks cytokinesis without impacting mitotic processes, providing insights into cell cycle regulation.

- Neuronal Development : Prolonged exposure to this compound resulted in stunted dendritic growth in Purkinje cells, emphasizing its role in neuronal morphology .

Wirkmechanismus

Wiskostatin exerts its effects by selectively inhibiting N-WASP. It binds to the guanosine-5’-triphosphate (GTP)ase-binding domain of N-WASP, stabilizing its autoinhibited conformation and preventing the activation of the actin-related protein 2/3 (Arp2/3) complex . This inhibition disrupts actin polymerization, leading to the suppression of actin-dependent cellular functions such as migration, transmembrane transport, and phagocytosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-Wiskostatin: This is the enantiomer of Wiskostatin and shares similar inhibitory properties.

Polybrominated Biphenyls: This compound belongs to this class of compounds, which are characterized by the presence of bromine atoms on a biphenyl moiety.

Uniqueness

This compound is unique in its selective inhibition of N-WASP, making it a valuable tool for studying the specific functions of this protein in various cellular processes. Its ability to stabilize the autoinhibited conformation of N-WASP distinguishes it from other inhibitors that may have broader or less specific effects .

Biologische Aktivität

Wiskostatin is a carbazole-based compound primarily recognized for its role as an inhibitor of the neural Wiskott-Aldrich syndrome protein (N-WASP). It has garnered attention due to its ability to modulate actin dynamics and influence cellular processes such as endocytosis and cytokinesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and implications in research and therapeutic contexts.

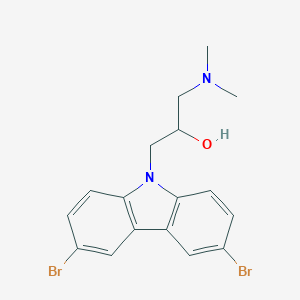

Chemical Structure and Properties

- Chemical Formula : CHBrNO

- Molecular Weight : 426.15 g/mol

- CAS Number : 253449-04-6

- Purity : ≥99% (HPLC)

- Solubility : Soluble in DMSO (max concentration 100 mM)

Structural Characteristics

This compound interacts with the regulatory GTPase-binding domain of N-WASP, stabilizing it in an inactive conformation. This interaction prevents the activation of the Arp2/3 complex, which is crucial for actin polymerization.

Inhibition of N-WASP

This compound selectively inhibits N-WASP-mediated actin polymerization with an EC value of approximately 4 μM. By binding to a specific cleft within N-WASP, it disrupts its function, leading to a decrease in actin filament formation and subsequent cellular protrusions.

Effects on Endocytosis

Recent studies have demonstrated that this compound also inhibits clathrin-mediated endocytosis. The compound exhibits an IC value of 6.9 ± 0.3 μM for this process, indicating its potency in disrupting membrane trafficking mechanisms that are vital for cellular communication and nutrient uptake .

Off-Target Effects

While this compound is primarily known as an N-WASP inhibitor, it has been shown to have off-target effects that can complicate its use in research. Notably, it can decrease cellular ATP levels rapidly and irreversibly, which may lead to unintended perturbations in various cellular functions beyond those mediated by N-WASP .

In Vitro Studies

- Dynamin GTPase Activity : A study characterized this compound's effects on dynamin GTPase activity, revealing it as a potent inhibitor with an IC of 20.7 ± 1.2 μM. This inhibition implies potential applications in studying endocytic pathways and membrane dynamics .

- Actin Dynamics : Research has demonstrated that this compound treatment leads to a dose-dependent decrease in dendritic spine density and excitatory synapses without affecting inhibitory synapses or overall neuronal health .

Case Studies

- Neuronal Function : In hippocampal neurons treated with this compound at concentrations up to 5 μM, there was a significant reduction in dendritic spines, indicating its role in synaptic plasticity modulation. However, no adverse effects on axonal growth were observed .

- Endocytosis Pathways : The compound's ability to inhibit clathrin-mediated endocytosis suggests its utility in dissecting the roles of different endocytic pathways in various cell types .

Comparative Efficacy Table

| Compound | Target | IC Value (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | N-WASP | ~4 | Inhibits actin polymerization |

| Clathrin-Mediated Endocytosis | 6.9 ± 0.3 | Disrupts membrane trafficking | |

| Dynamin | 20.7 ± 1.2 | Inhibits GTPase activity |

Eigenschaften

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBJEDZHBUPBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893518 | |

| Record name | Wiskostatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253449-04-6 | |

| Record name | 3,6-Dibromo-α-[(dimethylamino)methyl]-9H-carbazole-9-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253449-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wiskostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253449046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wiskostatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Wiskostatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.